1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes a triazolo[4,3-a]quinazoline core substituted with:
- A propyl group at position 2.
- A 5-oxo moiety.
- A sulfanyl group at position 1, linked to a carbamoylmethyl chain bearing a 2,4-dimethylphenyl substituent.
- An N-(propan-2-yl)carboxamide group at position 6.
Triazoloquinazolines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as histamine receptors. The presence of the carboxamide and sulfanyl groups enhances solubility and binding affinity, while the 2,4-dimethylphenyl substituent may improve metabolic stability .
Properties
Molecular Formula |
C26H30N6O3S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H30N6O3S/c1-6-11-31-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(31)29-30-26(32)36-14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |
InChI Key |
WTUQEPQCQNAWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carbamoylmethylsulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with a carbamoylmethylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Key Observations :
- Position 4 : A propyl group in the target compound may confer better lipophilicity and CNS penetration than methyl or phenyl groups in analogues .
- Position 8 : The isopropylamide group likely improves metabolic stability over ester-containing derivatives (e.g., compounds 8a–b in Mohamed’s work) .
Computational Similarity Analysis
Using Tanimoto coefficients (based on Morgan fingerprints), the target compound shows ~65–70% similarity to Alagarsamy’s H1-antihistaminic triazoloquinazolines, primarily due to shared core structure. However, lower similarity (~50%) is observed with anticonvulsant derivatives (e.g., cinnamoyl-substituted compounds) due to divergent substituents .
Bioactivity Trends
- H1-Antihistaminic Activity: The target compound’s propyl and carbamoylmethyl groups align with non-sedative H1-antihistaminic pharmacophores, as seen in methyl-2-(thioacetamido) derivatives .
- Selectivity: The 2,4-dimethylphenyl group may reduce off-target interactions compared to phenylpropanoid moieties in less selective analogues .
Biological Activity
The compound 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic molecule exhibiting potential biological activities. The structure includes a triazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features:
- A triazole ring that contributes to its biological activity.
- A sulfanyl group that may influence its interaction with biological targets.
- Several substituents that can affect solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds containing triazole moieties often exhibit significant anticancer properties. For instance:
- A study demonstrated that related triazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 6.2 μM to 46 μM depending on the specific structural modifications .
- The presence of specific substituents such as alkyl groups has been correlated with enhanced activity against cancer cells .
Antimicrobial Activity
Compounds similar to the one have shown promising antimicrobial properties:
- Triazole-containing compounds have been evaluated for their antibacterial activity against pathogenic bacteria. For example, some derivatives exhibited good antibacterial activity compared to standard treatments like chloramphenicol .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Interaction with DNA : Some compounds may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Case Study 1: Cytotoxicity Evaluation
In an experimental setup involving several triazole derivatives:
- Compound variants were tested against human breast cancer cell lines (MCF-7), showing significant cytotoxicity with IC50 values lower than 30 μM for some derivatives .
- The study highlighted the importance of structural modifications on biological activity.
Case Study 2: Antiviral Potential
A related study explored the antiviral properties of triazole derivatives:
- Compounds were screened for their ability to inhibit viral replication in vitro, demonstrating moderate antiviral activity against specific viruses .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
